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2-Propylthiazole

Food safety Flavor regulation EFSA FGE.21

2-Propylthiazole (2-n-propylthiazole, C₆H₉NS, MW 127.21 g/mol) is a heterocyclic volatile sulfur compound belonging to the thiazole family. It is a colorless to pale yellow clear liquid with a boiling point of 172 °C, density of 1.03–1.34 g/mL, and a refractive index of approximately 1.50–1.5055.

Molecular Formula C6H9NS
Molecular Weight 127.21 g/mol
CAS No. 17626-75-4
Cat. No. B101342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propylthiazole
CAS17626-75-4
Molecular FormulaC6H9NS
Molecular Weight127.21 g/mol
Structural Identifiers
SMILESCCCC1=NC=CS1
InChIInChI=1S/C6H9NS/c1-2-3-6-7-4-5-8-6/h4-5H,2-3H2,1H3
InChIKeyCMOIEFFAOUQJPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Propylthiazole (CAS 17626-75-4) – Compound Profile for Scientific Procurement


2-Propylthiazole (2-n-propylthiazole, C₆H₉NS, MW 127.21 g/mol) is a heterocyclic volatile sulfur compound belonging to the thiazole family. It is a colorless to pale yellow clear liquid with a boiling point of 172 °C, density of 1.03–1.34 g/mL, and a refractive index of approximately 1.50–1.5055 . Identified in fresh tomatoes and formed in Maillard-type thermal reactions, this compound is recognized as a flavoring substance under EU FL-no. 15.098 and has been evaluated by the European Food Safety Authority (EFSA) as posing no safety concern at estimated dietary intake levels [1].

Why 2-Propylthiazole Cannot Be Swapped with Other Thiazoles Without Quantitative Verification


Thiazole derivatives, while sharing a common heterocyclic core, exhibit profoundly divergent sensory, physicochemical, and regulatory profiles. For example, the odor character ranges from green-herbaceous for 2-propylthiazole to popcorn/nutty for 2-acetylthiazole and tomato-leaf for 2-isobutylthiazole [1] [2]. Moreover, their safety evaluation statuses differ: 2-propylthiazole has achieved a definitive EFSA “no safety concern” conclusion, whereas several closely related thiazoles (e.g., 2-isobutyl-3-thiazoline, FL-no. 15.119) were flagged for genotoxicity potential [3]. Physical properties such as logP (2.1 for 2-propylthiazole versus 0.85 for 2-ethylthiazole) further impact formulation behavior. These multidimensional differences mean that in-silico predictions or simple structural analogy cannot justify substitution without compound-specific data. The quantitative evidence below substantiates exactly where 2-propylthiazole offers measurable differentiation.

2-Propylthiazole: Head-to-Head Quantitative Differentiation Evidence for Procurement Decisions


EFSA Regulatory Clearance – 2-Propylthiazole vs. Thiazoles Requiring Additional Safety Data

In EFSA's Flavouring Group Evaluation 21 Revision 2, 2-propylthiazole (FL-no. 15.098) was among 26 substances concluded as not raising safety concerns at estimated dietary intakes. In contrast, 23 other candidate thiazole/thiazoline substances—including structurally proximal 2-isobutyl-3-thiazoline (FL-no. 15.119)—could not be cleared due to insufficient toxicological data or genotoxicity alerts [1]. This regulatory differential has direct procurement implications: 2-propylthiazole can be introduced into flavor formulations with a recognized safety presumption, whereas many analogs require supplementary toxicology packages before commercialization.

Food safety Flavor regulation EFSA FGE.21

Kovats Retention Index (DB-5) – 2-Propylthiazole vs. 4-Ethyl-2-propylthiazole for GC Identity Confirmation

The Kovats retention index of 2-propylthiazole on a DB-5 capillary column (non-polar) is 981, determined using a temperature program (0 °C → 60 °C/min → 60 °C hold → 4 °C/min → 250 °C) [1]. The related 4-ethyl-2-propylthiazole (C₈H₁₃NS) has an RI of 1190 under identical conditions [2]. This 209-unit difference enables unequivocal chromatographic resolution, critical for laboratories using GC-MS to authenticate flavor formulations or quantify this compound in complex food matrices without interference from co-occurring alkylthiazoles.

GC-MS identification Retention index Analytical chemistry

Maillard-Type Reaction Selectivity – 2-Propylthiazole as a Dominant Product in Alliin–IMP Systems

In model systems simulating meat flavor generation, thermal interaction of inosine-5'-monophosphate (IMP) with alliin produced thiazoles, among which 2-propylthiazole and 2-ethyl-4-propylthiazole were the predominant thiazole species [1]. In contrast, in standard cysteine–sugar Maillard systems, 2-acetylthiazole is reported as the most frequently observed thiazole [2]. This differential formation selectivity means 2-propylthiazole is a more authentic marker and contributor to allium-derived savory flavors, whereas 2-acetylthiazole dominates in general roasted/nutty profiles. Researchers designing flavor model systems should select the compound that matches the precursor set of their target food matrix.

Maillard reaction Flavor formation Sulfur volatiles

Odor Character and Threshold – 2-Propylthiazole vs. 2-Isobutylthiazole and 2-Acetylthiazole

2-Propylthiazole is consistently characterized as having a green, herbal, vegetable-like odor (at 0.01% in propylene glycol) [1]. This contrasts with 2-isobutylthiazole, which provides an intense fresh tomato-like note with an odor threshold of 3.5 ppb in water [2], and 2-acetylthiazole, which has an aroma detection threshold of ~4–10 ppb and a popcorn/nutty/corn chip character . While 2-propylthiazole's threshold is less extremely low, its green-herbaceous profile is non-overlapping with the tomato or popcorn notes of its analogs, allowing formulators to achieve specific green savory notes without relying on blending multiple thiazoles.

Sensory science Flavor chemistry Odor threshold

Physicochemical Profile for Formulation – logP of 2-Propylthiazole vs. 2-Ethylthiazole

The computed XLogP3 of 2-propylthiazole is 2.1, and its experimental logP (octanol/water) is approximately 2.1–2.16 . In contrast, 2-ethylthiazole (C₅H₇NS, MW 113.18) exhibits a significantly lower estimated logP of 0.85 [1]. This logP difference of approximately 1.25–1.3 log units corresponds to an ~18-fold difference in octanol/water partition coefficient, meaning 2-propylthiazole partitions more strongly into lipid phases. This has practical consequences for encapsulation, controlled release, and fat-based food or fragrance product formulation—where 2-propylthiazole's higher lipophilicity may improve retention and modulate release kinetics compared to its shorter-chain analog.

Partition coefficient Lipophilicity Formulation chemistry

Stability Advantage Over 2-Acetylthiazole in Baked and Heat-Processed Applications

Chinese food industry references note that 2-propylthiazole can be used as a substitute for 2-acetylthiazole in sweet potato and rice flavor formulations because 2-acetylthiazole is unstable and difficult to handle during thermal processing [1]. Recommended usage levels for 2-propylthiazole in baked goods are 0.02–0.1 mg/kg (usual) up to 0.1 mg/kg (maximum), with comparable ranges for soups (0.01–0.02 mg/kg) and snack foods (0.05–0.1 mg/kg) [1]. This demonstrated thermal stability advantage, while reported in industry guidance rather than peer-reviewed kinetic studies, provides practical procurement rationale for bakery and savory snack manufacturers seeking reliable flavor performance under high-temperature processing conditions.

Flavor stability Thermal processing Bakery flavors

2-Propylthiazole: Highest-Value Application Scenarios Stemming from Quantitative Evidence


EFSA-Cleared Flavor Ingredient for EU Market Formulations

Based on EFSA FGE.21Rev2, 2-propylthiazole (FL-no. 15.098) carries a 'no safety concern' conclusion, unlike many structurally analogous thiazoles that remain in regulatory limbo [1]. Flavor houses targeting the European market can procure this compound for immediate formulation into savory, green-herbaceous flavor profiles without the need for supplementary genotoxicity or extended toxicology dossiers, accelerating time-to-market for new snack seasonings, soups, and sauces.

Certified Analytical Reference Standard for GC-MS Food Volatile Identification

With its well-characterized Kovats RI of 981 on DB-5 [2] and unambiguous separation (ΔRI = 209) from 4-ethyl-2-propylthiazole, high-purity 2-propylthiazole (>98% GC) serves as a reliable retention-index calibration standard for GC-MS laboratories engaged in food aroma profiling, particularly for studies on tomato, garlic/alliin, and Maillard reaction volatile analysis. Its NIST-documented RI data ensure interlaboratory reproducibility.

Maillard Reaction Model Compound for Alliin/IMP Meat Flavor Research

2-Propylthiazole is a predominant thiazole product in the thermal interaction of alliin with inosine-5'-monophosphate [3]. Academic and industry R&D groups investigating sulfur-volatile-mediated meat flavor formation should prioritize this compound as an analytical target and authentic standard, rather than relying on 2-acetylthiazole, which represents a different (cysteine–sugar) reaction pathway. Its use ensures accurate quantitation and mechanistic interpretation in model system studies.

Stable Flavor Replacement for 2-Acetylthiazole in Thermally Processed Foods

Industry practice indicates that 2-acetylthiazole, despite its desirable popcorn/nutty note, suffers from instability during thermal processing [4]. 2-Propylthiazole provides a more thermally robust alternative for sweet potato, rice, and savory baked snack flavors at recommended levels of 0.01–0.1 mg/kg. Procurement of 2-propylthiazole by food manufacturers with high-temperature baking or extrusion lines can reduce batch-to-batch flavor variability caused by compound degradation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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